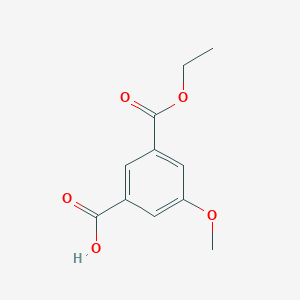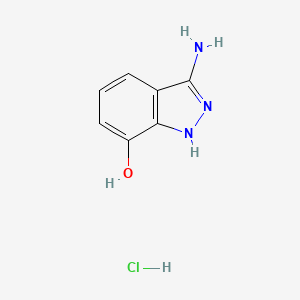
3-Amino-1H-indazol-7-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1H-indazol-7-olhydrochloride: is a nitrogen-containing heterocyclic compound. It features an indazole core structure, which is a bicyclic ring system composed of a pyrazole ring fused to a benzene ring. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1H-indazol-7-olhydrochloride typically involves the formation of the indazole core followed by functional group modifications. One common method involves the cyclization of arylhydrazones with appropriate substituents. For instance, the reaction of 2-aminobenzaldehyde with hydrazine hydrate can yield the indazole core, which can then be further functionalized to introduce the amino and hydroxyl groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. Catalysts such as copper(I) iodide and bases like potassium carbonate are often employed to facilitate the cyclization process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the compound can yield various reduced forms, such as hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or sulfonylated indazole derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Amino-1H-indazol-7-olhydrochloride is used as a precursor in the synthesis of various heterocyclic compounds. Its unique structure allows for the creation of diverse molecular frameworks .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions .
Industry: In the industrial sector, this compound is utilized in the development of agrochemicals and dyes .
Mécanisme D'action
The mechanism of action of 3-Amino-1H-indazol-7-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to the disruption of key biological pathways, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
- 1H-indazole-3-carboxylic acid
- 2H-indazole-3-carboxylic acid
- 3-Amino-1H-indazole-5-ol
Comparison: 3-Amino-1H-indazol-7-olhydrochloride is unique due to the presence of both amino and hydroxyl groups on the indazole core, which can significantly influence its chemical reactivity and biological activity. Compared to other indazole derivatives, this compound may exhibit distinct pharmacological profiles and enhanced interactions with biological targets .
Propriétés
Formule moléculaire |
C7H8ClN3O |
|---|---|
Poids moléculaire |
185.61 g/mol |
Nom IUPAC |
3-amino-1H-indazol-7-ol;hydrochloride |
InChI |
InChI=1S/C7H7N3O.ClH/c8-7-4-2-1-3-5(11)6(4)9-10-7;/h1-3,11H,(H3,8,9,10);1H |
Clé InChI |
MEEVIRYSVZXIAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)NN=C2N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


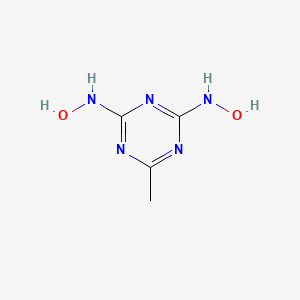
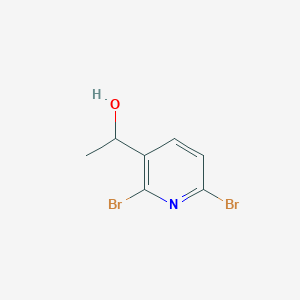
![7-Methyl-5H-oxazolo[3,2-c]pyrimidin-5-imine](/img/structure/B13123567.png)
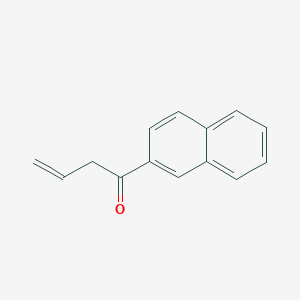
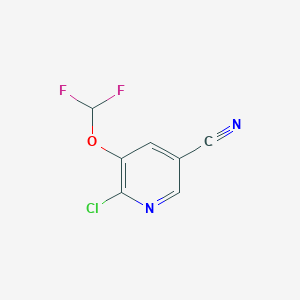
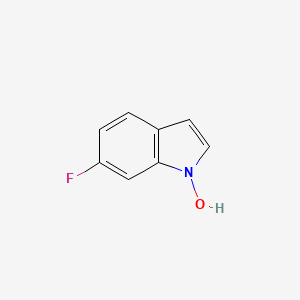
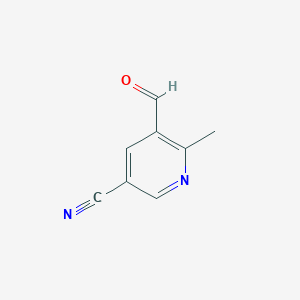
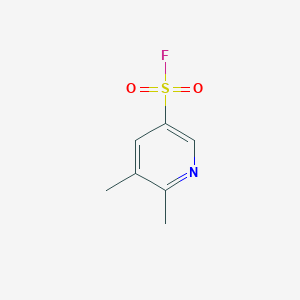
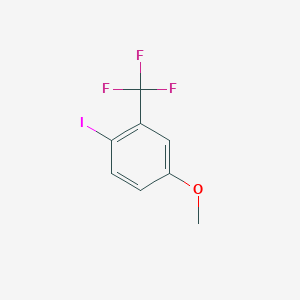
![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propan-1-amine](/img/structure/B13123608.png)
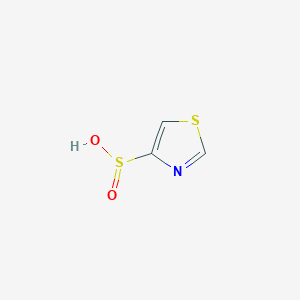
![3-(6-Fluoro-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl)-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione;dihydrochloride](/img/structure/B13123618.png)

